
4-(Bromomethyl)-2-(trifluoromethyl)thiazole
Descripción general
Descripción
The compound “4-(Bromomethyl)-2-(trifluoromethyl)thiazole” is likely a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring . The trifluoromethyl group and bromomethyl group attached to the thiazole ring could potentially make this compound useful in various chemical reactions .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, trifluoromethylation is a common procedure in organic chemistry . Trifluoromethyl-containing compounds can be synthesized using various methods, including the use of Umemoto’s reagents .Molecular Structure Analysis
The molecular structure of “this compound” would consist of a five-membered thiazole ring with a bromomethyl group attached at the 4-position and a trifluoromethyl group at the 2-position .Chemical Reactions Analysis
Trifluoromethyl-containing compounds are known to undergo various types of reactions. For instance, they can participate in radical trifluoromethylation, a process that involves the formation of carbon-centered radical intermediates .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For instance, trifluoromethyl groups are known to increase the stability and lipophilicity of compounds .Aplicaciones Científicas De Investigación
Generation and Trapping of Thiazole Derivatives : 4-(Bromomethyl)-5-(dibromomethyl)thiazole has been used to prepare thiazole o-quinodimethane, which was trapped with dienophiles to form different derivatives. These derivatives are selectively formed and have potential applications in organic chemistry and material science (Al Hariri et al., 1997).
Chemical Reactions of Thiazole Dianion : Thiazole dianions, created through the treatment of related thiazole compounds, have been shown to react with a variety of electrophiles. This includes the formation of 5-(bromodifluoromethyl)thiazoles, highlighting its versatility in chemical synthesis (South & Van Sant, 1991).
Synthetic Protocols for Drug Discovery : New synthetic protocols using thiazole derivatives, including those with bromodifluoromethyl groups, have been developed for drug discovery programs. These protocols offer new pathways for introducing functional groups into the thiazole ring (Colella et al., 2018).
Organic Ionic Liquids for Benzoin Condensation : Thiazole derivatives have been utilized in the creation of organic ionic liquids, which are effective in promoting benzoin condensation, a key reaction in organic synthesis (Davis & Forrester, 1999).
Synthesis of Biologically Active Scaffolds : Efficient methods for synthesizing thiazolidin-4-ol derivatives have been developed using thiazole compounds. These methods allow the creation of diverse biological scaffolds, which have potential applications in pharmaceuticals (Dalmal et al., 2014).
Corrosion Inhibition Studies : Thiazole derivatives have been studied for their corrosion inhibition properties on iron, using quantum chemical and molecular dynamics simulation approaches. This highlights their potential application in material science and engineering (Kaya et al., 2016).
Mecanismo De Acción
Target of Action
Compounds with a trifluoromethyl group have been known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
It is known that trifluoromethylation of carbon-centered radical intermediates is a common reaction involving trifluoromethyl groups .
Result of Action
Compounds with a trifluoromethyl group have been known to show broad-spectrum antimicrobial activity against both viruses and bacteria .
Direcciones Futuras
Propiedades
IUPAC Name |
4-(bromomethyl)-2-(trifluoromethyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrF3NS/c6-1-3-2-11-4(10-3)5(7,8)9/h2H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQWFYRLOKDFEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)C(F)(F)F)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrF3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(2-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332492.png)
![8-Cyclohexyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332493.png)
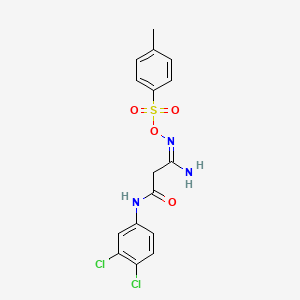
![8-(Furan-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332508.png)
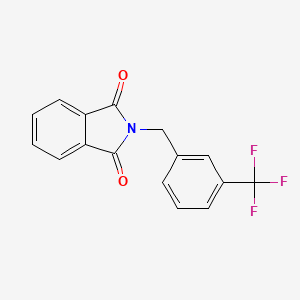
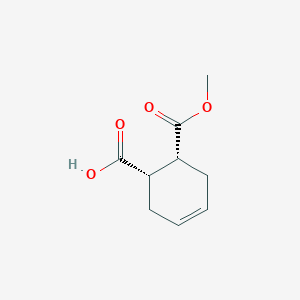
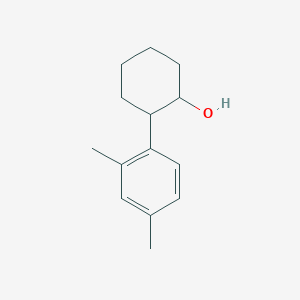

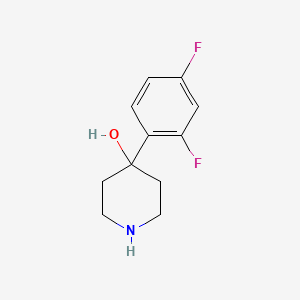

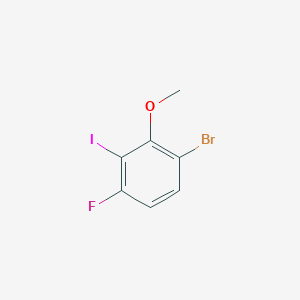
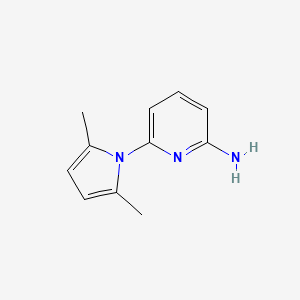
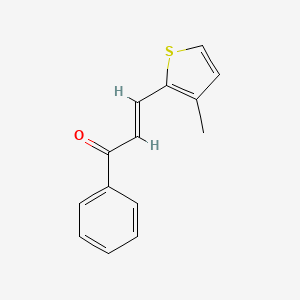
![(2E)-1-(5-Methylfuran-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6332588.png)
